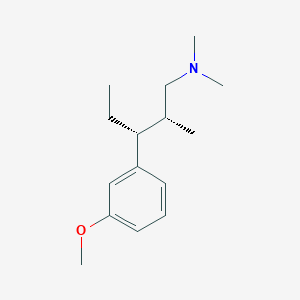

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVBTSJLQLSTHJ-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170002 | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175591-22-7 | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DWG2GHS0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often dramatically different pharmacological and toxicological profiles between stereoisomers. This guide delves into the synthetic pathways for a molecule of significant pharmaceutical interest: (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This compound is a critical intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.[1] The specific (2R,3R) configuration is essential for the desired therapeutic effect of Tapentadol, making the stereocontrolled synthesis of this precursor a key challenge and a focal point of process optimization in the pharmaceutical industry.[1][2] This document will provide an in-depth exploration of the prevalent and innovative synthetic strategies, underpinned by a rationale for the methodological choices and a focus on achieving high stereochemical purity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The target molecule possesses two contiguous stereocenters at the C2 and C3 positions. The core challenge lies in establishing this specific stereochemical relationship.

Caption: Retrosynthetic analysis of the target molecule.

A common disconnection approach involves the reductive deoxygenation of a tertiary alcohol, leading back to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol. This intermediate alcohol can be formed through a Grignard reaction between an appropriate ketone and an ethylmagnesium halide. The ketone precursor, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, can be synthesized via a Mannich reaction. This retrosynthetic pathway highlights the key transformations: a Mannich reaction to build the initial backbone, a stereoselective Grignard reaction to introduce the second stereocenter, and a final reduction step.

Synthetic Pathway I: Diastereoselective Grignard Reaction and Chiral Resolution

This classical and widely documented approach relies on a diastereoselective Grignard reaction followed by the separation of diastereomers.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Racemic Ketone)

The synthesis commences with a Mannich reaction between 1-(3-methoxyphenyl)-1-propanone, dimethylamine hydrochloride, and paraformaldehyde.[3] This reaction forms the aminoketone backbone.

-

Protocol:

-

A mixture of 1-(3-methoxyphenyl)-1-propanone, dimethylamine hydrochloride, and paraformaldehyde is heated to reflux in a suitable solvent such as 2-propanol with the addition of hydrochloric acid.[3]

-

After completion of the reaction (typically monitored by TLC or HPLC), the mixture is cooled, and the product is worked up by partitioning between an organic solvent (e.g., toluene) and water.[3]

-

The aqueous layer is basified with a strong base like sodium hydroxide to liberate the free amine.

-

The product is then extracted into an organic solvent and concentrated to yield the racemic ketone as an oil.[3]

-

Step 2: Chiral Resolution of the Ketone

To obtain the desired enantiomerically pure starting material for the subsequent Grignard reaction, the racemic ketone is resolved using a chiral resolving agent. L-(-)-dibenzoyl-tartaric acid is a commonly employed agent for this purpose.[3]

-

Protocol:

-

The racemic ketone is dissolved in a suitable solvent like ethanol.

-

A solution of L-(-)-dibenzoyl-tartaric acid monohydrate in the same solvent is added.

-

The mixture is warmed and then stirred for an extended period to allow for the crystallization of the desired diastereomeric salt.[3]

-

The precipitate, the L-(-)-dibenzoyl-tartrate salt of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, is collected by filtration.[3]

-

The resolved ketone is then liberated from the salt by treatment with a base (e.g., diethylamine or aqueous ammonia) and extraction.[3][4]

-

| Parameter | Value | Source |

| Resolving Agent | L-(-)-Dibenzoyl-tartaric acid monohydrate | [3] |

| Solvent | Ethanol | [3] |

| Typical Optical Purity | >98% | [4] |

Step 3: Diastereoselective Grignard Reaction

The enantiomerically pure (2S)-ketone undergoes a highly stereospecific Grignard reaction with an ethylmagnesium halide (e.g., ethylmagnesium chloride or bromide) to introduce the second stereocenter at the C3 position.[3][4] The existing stereocenter at C2 directs the incoming nucleophile, leading to the preferential formation of the (2S,3R)-diastereomer.

-

Protocol:

-

The (2S)-ketone is dissolved in an anhydrous etheral solvent such as tetrahydrofuran (THF).

-

The solution is cooled, and the ethylmagnesium halide solution is added slowly while maintaining a low temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol, is extracted and purified.

-

The stereospecificity of this reaction is crucial, with the desired (2S,3R) enantiomer being formed in high diastereomeric excess.[3][4]

Step 4: Reductive Deoxygenation of the Tertiary Alcohol

The final step in this pathway is the removal of the tertiary hydroxyl group. This is typically achieved through a two-step process involving activation of the hydroxyl group followed by reduction.

-

Method A: Conversion to Halide and Reduction

-

The tertiary alcohol is reacted with an excess of a chlorinating agent like thionyl chloride to form the corresponding chloride.[3]

-

The resulting chloro-compound is then reduced using a hydride source such as zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride to yield the target molecule.[3]

-

-

Method B: Acylation and Catalytic Hydrogenolysis

-

The alcohol is acylated, for instance with trifluoroacetic anhydride.[4]

-

The resulting ester intermediate undergoes catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5][6] This one-pot procedure is often preferred for its milder conditions and operational simplicity.[4]

-

Caption: Synthetic Pathway I: Grignard and Resolution.

Synthetic Pathway II: Asymmetric Synthesis Approaches

To circumvent the often lower-yielding and wasteful step of chiral resolution, asymmetric synthetic methods have been developed. These strategies aim to establish the desired stereochemistry from the outset.

Evans' Chiral Auxiliary Based Conjugate Addition

An elegant approach utilizes an Evans' chiral auxiliary to control the stereochemistry during a conjugate addition reaction.[7]

-

Core Principle: This method involves the conjugate addition of a vinyl organometallic reagent to a chiral α,β-unsaturated N-acyl oxazolidinone. The chiral auxiliary directs the stereochemical outcome of the addition. Subsequent alkylation sets the second stereocenter.

-

General Workflow:

-

Starting from (E)-3-(3-(benzyloxy)phenyl)acrylic acid, an Evans' chiral auxiliary, such as (R)-4-phenyloxazolidin-2-one, is attached.[7]

-

A conjugate addition of a vinylmagnesium halide is performed, establishing the first stereocenter.

-

The resulting enolate is then alkylated to introduce the second stereocenter.

-

The chiral auxiliary is subsequently cleaved and the remaining functional groups are converted to the desired amine, ultimately yielding the target molecule. This method has been shown to produce the final product in high overall yield and diastereomeric excess without the need for chromatographic purification.[7]

-

Final Conversion to Tapentadol

The synthesized this compound serves as the immediate precursor to Tapentadol. The final step involves the demethylation of the methoxy group on the phenyl ring to yield the corresponding phenol.[5] This is a critical transformation as the phenolic hydroxyl group is essential for the pharmacological activity of Tapentadol.[5]

-

Protocol:

-

The methoxy-intermediate is treated with a demethylating agent. Common reagents for this purpose include strong acids like hydrobromic acid or Lewis acids in the presence of a nucleophile (e.g., boron tribromide or methanesulfonic acid/dimethyl sulfide).[8]

-

The reaction mixture is worked up to isolate Tapentadol, which is often converted to its hydrochloride salt for pharmaceutical use.

-

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the advancements in stereoselective synthesis within the pharmaceutical industry. While the classical approach involving chiral resolution remains a robust and proven method, the development of more efficient and atom-economical asymmetric syntheses represents the future direction of process chemistry. The choice of a particular synthetic route on an industrial scale will ultimately be dictated by a combination of factors including cost of starting materials and reagents, overall yield, stereochemical purity, and the environmental impact of the process. Continuous innovation in catalysis and asymmetric methodologies will undoubtedly lead to even more elegant and sustainable pathways to this crucial pharmaceutical intermediate.

References

- This compound - Benchchem. (n.d.).

- Innovations in Pharmaceutical Intermediates: Focus on Tapentadol Synthesis. (n.d.).

- US Patent US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2013).

- A practical and enantioselective synthesis of tapentadol | Request PDF. (2012). ResearchGate.

- Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate.

- Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. (2014). ResearchGate.

- NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203. (2017). EPO.

- Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. (2013). PubMed.

- This compound | 175591-22-7. (n.d.). Biosynth.

- CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl). (2012). Google Patents.

- "Process For The Preparation Of Tapentadol". (n.d.). Quick Company.

- US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof. (2013). Google Patents.

- CN106674029A - Preparation method of tapentadol intermediate. (2017). Google Patents.

- INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100. (2012). EPO.

- 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID 11253328. (n.d.). PubChem.

- 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO. (n.d.). PubChem.

- Introducing this compound. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. (n.d.). Gsrs.

- WO2008012283A1 - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentanamine. (2008). Google Patents.

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

- (Z)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-2-en-1-amine. (n.d.). Pharmaffiliates.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

- 4. WO2008012283A1 - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentanamine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Process For The Preparation Of Tapentadol" [quickcompany.in]

Spectroscopic Data for (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Technical Guide

Introduction

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a key intermediate in the synthesis of Tapentadol, a centrally acting opioid analgesic.[1] The precise stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug. Therefore, unambiguous structural elucidation and confirmation of its stereochemical integrity are of paramount importance in drug development and manufacturing. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete, high-resolution public data for this specific molecule is limited, this guide, grounded in established spectroscopic principles, offers a robust framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound[2], possesses several key features that are amenable to spectroscopic analysis:

-

Aromatic Ring: The 3-methoxyphenyl group provides characteristic signals in both NMR and IR spectroscopy.

-

Chiral Centers: The two stereocenters at C2 and C3, with the (R,R) configuration, are critical for its biological activity. Advanced NMR techniques can be employed to confirm the relative stereochemistry.

-

Amine Group: The N,N-dimethylamino group is a key functional group with distinct spectroscopic signatures.

-

Aliphatic Chain: The pentane backbone gives rise to a series of signals in the aliphatic region of the NMR spectrum.

| Property | Value | Source |

| Molecular Formula | C15H25NO | [2][3] |

| Molecular Weight | 235.37 g/mol | [2][3] |

| CAS Number | 175591-22-7 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The following table outlines the predicted ¹H NMR signals. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C4'-H, C5'-H, C6'-H, C2'-H) | 6.7 - 7.3 | Multiplet | 4H | |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | |

| Methine (C3-H) | 2.5 - 2.9 | Multiplet | 1H | |

| Methine (C2-H) | 1.8 - 2.2 | Multiplet | 1H | |

| Methylene (-CH₂-N) | 2.1 - 2.5 | Multiplet | 2H | |

| N,N-dimethyl (-N(CH₃)₂) | ~2.2 | Singlet | 6H | |

| Methylene (-CH₂-CH₃) | 1.2 - 1.6 | Multiplet | 2H | |

| Methyl (C2-CH₃) | 0.8 - 1.0 | Doublet | ~7 | 3H |

| Methyl (-CH₂-CH₃) | 0.7 - 0.9 | Triplet | ~7 | 3H |

Causality Behind Experimental Choices:

A standard ¹H NMR experiment is the first step in structural verification. To confirm the stereochemistry, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments reveal through-space correlations between protons, which can help to establish the relative orientation of the substituents on the chiral centers.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The predicted ¹³C NMR chemical shifts are listed below. These are based on empirical prediction tools and data from analogous structures.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Aromatic (C1') | ~145 |

| Aromatic (C3') | ~159 |

| Aromatic (C2', C4', C5', C6') | 110 - 130 |

| Methoxy (-OCH₃) | ~55 |

| Methine (C3) | 45 - 55 |

| Methine (C2) | 35 - 45 |

| Methylene (-CH₂-N) | 60 - 70 |

| N,N-dimethyl (-N(CH₃)₂) | ~45 |

| Methylene (-CH₂-CH₃) | 25 - 35 |

| Methyl (C2-CH₃) | 10 - 20 |

| Methyl (-CH₂-CH₃) | 10 - 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is preferred.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

For this compound, the expected exact mass is 235.1936 g/mol for the molecular formula C₁₅H₂₅NO.[2]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 236.2014.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺˙ at m/z 235 is expected. Common fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the nitrogen atom or the phenyl group. A prominent fragment would likely be observed from the benzylic cleavage.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical value.

Visualization of MS Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether) | 1000 - 1300 | Strong |

| C-N (amine) | 1000 - 1250 | Medium |

Causality Behind Experimental Choices:

IR spectroscopy provides a quick and non-destructive method to confirm the presence of key functional groups such as the aromatic ring, ether linkage, and aliphatic chains. It serves as a complementary technique to NMR and MS for a comprehensive structural characterization.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when used in conjunction, provide a powerful toolkit for the comprehensive characterization of this compound. This guide outlines the expected spectral data and provides standardized protocols for their acquisition and interpretation. For researchers and professionals in drug development, the application of these methods is crucial for ensuring the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate.

References

-

PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. [Link]

-

PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. [Link]

Sources

Physical and chemical properties of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

An In-depth Technical Guide to (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Authored by: A Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is a synthesis of data from various authoritative sources, aimed at providing a deep understanding of this compound's characteristics and its significance, primarily as a key intermediate in the synthesis of the analgesic drug, Tapentadol.

Compound Identity and Structure

This compound is a chiral organic compound. Its unique three-dimensional structure is pivotal to its primary application.

-

IUPAC Name: this compound[1]

The molecule features a pentanamine backbone with two stereocenters at the C2 and C3 positions, which are in the (R,R) configuration. A 3-methoxyphenyl group is attached to the C3 position, and the amine is a tertiary amine with two N-methyl groups.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and understanding its pharmacokinetic behavior if it were to be studied as a standalone active molecule. There is some variation in the reported values across different suppliers and databases, which is not uncommon for compounds that are primarily intermediates.

| Property | Value | Source |

| Appearance | Oily residue (in synthesis) | [6] |

| Boiling Point | 362.9 ± 37.0 °C at 760 mmHg | [2][3] |

| 308.9 °C at 760 mmHg | [4] | |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| 0.927 g/cm³ | [3][4] | |

| Flash Point | 173.3 ± 26.5 °C | [2][3] |

| 91.2 °C | [4] | |

| pKa (Predicted) | 9.46 ± 0.28 | [4] |

| LogP | 2.44 | [2][3] |

| 3.38650 | [4] | |

| Refractive Index | 1.509 | [2][3] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

The lipophilic nature of the compound, as indicated by the LogP value, suggests good solubility in organic solvents, which is consistent with its use in organic synthesis. The basicity, predicted by the pKa, is typical for a tertiary amine and is relevant for its extraction and purification, as well as for the formation of acid addition salts. This compound is also available as a hydrochloride salt (CAS Number: 175591-17-0).[7][8][9]

Stereochemistry: The Decisive Factor

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. In the context of Tapentadol synthesis, the (2R,3R) configuration of the stereocenters in 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is essential for the pharmacological activity of the final product.[10] The other stereoisomers, such as the (2R,3S) diastereomer, are considered impurities and must be separated during the manufacturing process.[6] The synthesis strategies for this intermediate are therefore designed to be stereoselective to maximize the yield of the desired (2R,3R) enantiomer.[6]

Synthesis and Chemical Reactivity

Role as a Key Intermediate in Tapentadol Synthesis

This compound is a critical intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[10] Several patented synthetic routes lead to this intermediate. One common approach involves the stereoselective reduction of an unsaturated precursor.[11] Another route starts from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, which undergoes a Grignard reaction followed by dehydration and stereoselective hydrogenation.[11] The final step to produce Tapentadol from this intermediate is a demethylation of the methoxy group.[11]

Caption: Simplified synthetic pathway to Tapentadol via the title compound.

General Reactivity

As a tertiary amine, this compound exhibits typical reactivity for this functional group.

-

Salt Formation: It readily reacts with acids to form hydrochloride or other acid addition salts, which can be advantageous for purification and handling.[6]

-

Oxidation: The compound can be oxidized.[10] For instance, the nitrogen atom can be oxidized to an N-oxide.

-

Reduction: While the amine itself is not readily reduced, other functional groups that might be present in derivatives could be susceptible to reduction.[10]

-

Substitution: Substitution reactions are also possible, although the primary application of this compound does not typically involve further substitution at the amine.[10]

Pharmacological Context and Other Research Applications

The primary and well-established role of this compound is as a precursor in the synthesis of Tapentadol.[10] However, the inherent structural motifs of this molecule have led to explorations of its derivatives in other pharmacological areas.

-

Allosteric Modulation: The structural features of this compound make it a candidate for investigation as an allosteric modulator of various receptors, potentially leading to new therapeutic strategies.[10]

-

Myeloid Differentiation: In vitro studies have indicated that certain derivatives of this compound can induce myeloid differentiation in human acute myeloid leukemia (AML) cells.[10] This suggests a potential, albeit nascent, avenue for research in oncology.

Caption: Applications of the title compound and its derivatives.

Analytical Methodologies

The characterization and quality control of this compound and its stereoisomeric purity would typically rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and for purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique for separating and quantifying the (2R,3R) enantiomer from other stereoisomers, ensuring the stereochemical purity of the intermediate.

-

Gas Chromatography (GC): Can be used for purity assessment, particularly for residual solvents.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Recommended Precautions:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P273: Avoid release to the environment.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as an indispensable intermediate in the manufacture of the analgesic Tapentadol. Its physical and chemical properties are well-characterized, although some discrepancies in reported data exist. The stereochemistry of this compound is of paramount importance, and its synthesis is a key focus of process chemistry to ensure high stereoisomeric purity. While its main application is established, preliminary research into its derivatives suggests potential for broader pharmacological applications.

References

-

Chemsrc. (2025). (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pentanamine. Retrieved from [Link]

-

Sinfoo BIOCHEM. (n.d.). (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Retrieved from [Link]

- Google Patents. (2013). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link]

-

Pharmacompass. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound. Retrieved from [Link]

- Google Patents. (2012). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

Sources

- 1. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID 11253328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:175591-22-7 | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pentanamine | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. biosynth.com [biosynth.com]

- 6. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

- 7. (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride,(CAS# 175591-17-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO | CID 24786081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. benchchem.com [benchchem.com]

- 11. CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Abstract

This compound is principally recognized as a crucial chiral intermediate in the industrial synthesis of the dual-action analgesic, tapentadol.[1][2] While its role as a synthetic precursor is well-documented, there is a significant gap in the scientific literature regarding its intrinsic pharmacological activity and mechanism of action. This technical guide aims to bridge this gap by providing a theoretical framework for the potential molecular interactions of this compound. By dissecting its structure and drawing parallels with pharmacologically related molecules, we will hypothesize its potential mechanisms of action, focusing on targets within the central nervous system. Furthermore, this guide will outline a comprehensive suite of in-vitro and in-vivo experimental protocols required to validate these hypotheses, providing a roadmap for future research in this area.

Structural and Chemical Profile

A thorough understanding of a compound's mechanism of action begins with a detailed analysis of its molecular structure. The key chemical features of this compound are pivotal in predicting its potential interactions with biological targets.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 175591-22-7[3] |

| Molecular Formula | C₁₅H₂₅NO[3] |

| Molecular Weight | 235.37 g/mol [3][4] |

| Stereochemistry | (2R,3R) enantiomer |

Key Structural Features:

-

3-Methoxyphenyl Group: The presence of a methoxy group on the phenyl ring is a common feature in many psychoactive compounds. This group can influence binding affinity and selectivity for various receptors and transporters in the central nervous system.[5]

-

Tertiary Amine: The dimethylamino group is a key functional group that is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of target proteins.

-

Chiral Centers: The specific (2R,3R) stereochemistry is essential for its role in the synthesis of tapentadol and likely plays a crucial role in its potential biological activity, dictating the orientation and affinity of the molecule within a binding site.

Hypothesized Mechanisms of Action

Based on a comprehensive analysis of its structure and comparison with known psychoactive compounds, we propose three primary putative mechanisms of action for this compound.

NMDA Receptor Antagonism

Several arylcyclohexylamines, such as 3-MeO-PCP, which also possess a 3-methoxyphenyl moiety, are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6][7] The structural similarities suggest that this compound could exhibit similar activity.

Mechanism: Uncompetitive antagonism of the NMDA receptor would involve the compound binding within the ion channel of the receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action would inhibit glutamatergic neurotransmission, leading to potential dissociative and anesthetic effects.

Caption: Putative NMDA Receptor Antagonism Pathway.

Monoamine Reuptake Inhibition

The final product of the synthesis in which this compound is an intermediate, tapentadol, is a known norepinephrine reuptake inhibitor.[2][8][9] It is plausible that the precursor molecule possesses some affinity for monoamine transporters (SERT, NET, DAT).

Mechanism: Inhibition of these transporters would lead to an increase in the synaptic concentration of serotonin, norepinephrine, and/or dopamine.[10] This could result in a range of effects from antidepressant and anxiolytic properties to stimulant-like effects, depending on the selectivity and potency of inhibition for each transporter.

Caption: Hypothesized Monoamine Reuptake Inhibition.

Sigma-1 Receptor Modulation

Many psychoactive compounds, including some NMDA receptor antagonists, also show affinity for the sigma-1 receptor.[6][7] This receptor is a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface and is involved in a wide range of cellular processes.[11]

Mechanism: Interaction with the sigma-1 receptor could either be as an agonist or an antagonist.[6] This could modulate a variety of downstream signaling pathways, including those involved in neuroprotection, neuroplasticity, and cellular stress responses.[6][12]

Caption: Potential Sigma-1 Receptor Interaction.

Proposed Experimental Validation

The following experimental workflows are proposed to systematically investigate and validate the hypothesized mechanisms of action.

In-Vitro Assays

A tiered approach to in-vitro screening will efficiently determine the binding affinity and functional activity of the compound at the primary hypothesized targets.

Table 1: Proposed In-Vitro Screening Cascade

| Target | Assay Type | Objective |

| NMDA Receptor | Radioligand Binding Assay (e.g., with [³H]MK-801) | Determine binding affinity (Ki) |

| Calcium Flux Assay | Determine functional activity (antagonist) | |

| Monoamine Transporters (SERT, NET, DAT) | Radioligand Binding Assay (e.g., with specific radioligands for each transporter) | Determine binding affinity (Ki) for each transporter |

| Fluorescence-based Uptake Assay | Determine inhibition of substrate uptake (IC₅₀)[13] | |

| Sigma-1 Receptor | Radioligand Binding Assay (e.g., with -pentazocine) | Determine binding affinity (Ki) |

| Bioluminescence Resonance Energy Transfer (BRET) Assay | Determine functional activity (agonist/antagonist) by measuring changes in receptor oligomerization[14] |

Experimental Protocol: Fluorescence-based Monoamine Transporter Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT.

-

Plating: Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

Compound Preparation: Prepare a dilution series of this compound.

-

Assay: a. Wash cells with assay buffer. b. Add the test compound at various concentrations and incubate. c. Add a fluorescent monoamine transporter substrate (e.g., ASP+). d. Monitor fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of substrate uptake and determine the IC₅₀ value for the test compound.

Caption: Workflow for In-Vitro Pharmacological Profiling.

In-Vivo Studies

Following in-vitro characterization, in-vivo studies in appropriate animal models are essential to understand the physiological and behavioral effects of the compound.

Table 2: Proposed In-Vivo Experiments

| Experiment | Animal Model | Objective |

| Open Field Test | Rodents | Assess effects on locomotor activity and exploratory behavior. |

| Hot Plate Test | Rodents | Evaluate potential analgesic properties. |

| Prepulse Inhibition Test | Rodents | Screen for sensorimotor gating deficits, which can be indicative of NMDA receptor antagonism. |

| Conditioned Place Preference | Rodents | Assess abuse liability and rewarding properties. |

Conclusion

While this compound is established as a synthetic precursor to tapentadol, its intrinsic pharmacological profile remains unexplored. Based on structural analysis and comparison with known psychoactive compounds, we have constructed a robust theoretical framework for its potential mechanism of action, centered on NMDA receptor antagonism, monoamine reuptake inhibition, and sigma-1 receptor modulation. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses. Elucidating the pharmacological activity of this compound would not only be of academic interest but could also have implications for the understanding of the overall pharmacological profile of related synthetic pathways and novel psychoactive substances.

References

- This compound - Benchchem.

- New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution) - NIH.

- Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP - World Health Organization (WHO).

-

3-MeO-PCP - Wikipedia. Available from: [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. Available from: [Link]

-

Tapentadol - Wikipedia. Available from: [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central. Available from: [Link]

-

3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID - PubChem. Available from: [Link]

-

3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO - PubChem. Available from: [Link]

- US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

This compound - LookChem. Available from: [Link]

-

This compound hydrochloride. Available from: [Link]

-

Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed. Available from: [Link]

-

Is tapentadol different from classical opioids? A review of the evidence - PubMed Central. Available from: [Link]

-

Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed. Available from: [Link]

-

Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - KoreaScience. Available from: [Link]

-

In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC - NIH. Available from: [Link]

-

In vitro and in vivo characterization of tapentadol metabolites. Available from: [Link]

-

Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics - ResearchGate. Available from: [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. Available from: [Link]

-

Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Available from: [Link]

-

Monoamine reuptake inhibitor - Wikipedia. Available from: [Link]

-

Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PubMed Central. Available from: [Link]

-

Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. Available from: [Link]

-

Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC - PubMed Central. Available from: [Link]

Sources

- 1. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]

- 2. medkoo.com [medkoo.com]

- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]

- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 8. Tapentadol - Wikipedia [en.wikipedia.org]

- 9. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]

- 13. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Intermediate: A Technical Guide to the Discovery and History of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

This guide provides an in-depth exploration of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a pivotal intermediate in the synthesis of the centrally acting analgesic, tapentadol. We will delve into the historical context of its discovery, the evolution of its chemical synthesis, and its emerging pharmacological significance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, technical insights.

Introduction: A Molecule of Significance

This compound, with the CAS number 175591-22-7, is a chiral amine whose significance is intrinsically linked to the development of tapentadol.[1][2] Tapentadol, a novel analgesic with a dual mechanism of action—μ-opioid receptor agonism and norepinephrine reuptake inhibition—was first approved by the FDA in 2008, marking a significant advancement in pain management.[3][4] The stereochemistry of this compound is critical, as only the (2R,3R) enantiomer leads to the pharmacologically active form of tapentadol.[3] This guide will illuminate the scientific journey that established this molecule as a cornerstone in the production of this important therapeutic agent.

Historical Perspective: The Quest for a Better Analgesic

The story of this compound begins with the development of tapentadol in the late 1980s.[3] The quest was to create a potent analgesic with an improved side-effect profile compared to traditional opioids. The development of tapentadol from its predecessor, tramadol, involved key structural modifications aimed at optimizing its pharmacological activity.[3][4]

The early synthetic routes to tapentadol and its precursors were often inefficient, yielding mixtures of stereoisomers that were challenging and costly to separate. This spurred the development of more sophisticated, stereoselective synthetic strategies, where this compound emerged as a key, late-stage intermediate. The evolution of its synthesis reflects the broader advancements in asymmetric synthesis and chiral resolution in pharmaceutical manufacturing.

The Evolution of Synthesis: From Racemic Mixtures to Stereoselective Control

The synthesis of this compound has undergone significant refinement to improve stereochemical purity and overall yield. Early methods often resulted in a mixture of diastereomers, necessitating arduous separation processes.

Early Synthetic Approaches: The Challenge of Stereoisomers

Initial synthetic strategies often involved a Mannich reaction, which, while effective in constructing the carbon skeleton, typically produced a mixture of stereoisomers. These methods highlighted the critical need for a stereocontrolled synthesis to isolate the desired (2R,3R) isomer. The separation of these isomers was often a significant bottleneck in the overall process, driving the search for more elegant solutions.

Modern Stereoselective Synthesis: A Step-by-Step Protocol

A significant breakthrough in the synthesis of this compound was the development of a stereoselective route starting from 1-(3-methoxyphenyl)propan-1-one. This approach, detailed in patent literature, allows for the controlled formation of the desired stereoisomers.

Experimental Protocol: Stereoselective Synthesis

This protocol is a synthesis of methodologies described in the patent literature, providing a coherent, step-by-step guide for research purposes.

Step 1: Mannich Reaction and Formation of Racemic Ketone

-

Reaction: 1-(3-methoxyphenyl)-1-propanone is reacted with dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst (e.g., aqueous HCl) in a suitable solvent like 2-propanol.

-

Rationale: This Mannich reaction forms the racemic intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. The acid catalyzes the formation of the electrophilic dimethylaminomethyl cation from dimethylamine and formaldehyde.

-

Workup: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed and concentrated to yield the crude racemic ketone.

Step 2: Chiral Resolution of the Ketone

-

Resolution: The racemic ketone is resolved using a chiral resolving agent, such as L-(-)-dibenzoyl-tartaric acid. The mixture is stirred in a suitable solvent (e.g., ethanol) to allow for the selective crystallization of the desired diastereomeric salt.

-

Rationale: The chiral resolving agent forms diastereomeric salts with the racemic amine. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Isolation: The precipitated diastereomeric salt is filtered, washed, and then treated with a base (e.g., diethylamine or aqueous NH4OH) to liberate the optically pure (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.[5]

Step 3: Stereospecific Grignard Reaction

-

Reaction: The optically pure ketone is then reacted with an ethylmagnesium halide (e.g., ethylmagnesium chloride) in an inert solvent like tetrahydrofuran (THF).

-

Rationale: This Grignard reaction is highly stereospecific. The existing stereocenter in the (2S)-ketone directs the approach of the Grignard reagent, leading to the preferential formation of the (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.

-

Outcome: This step introduces the second chiral center with a high degree of stereochemical control, resulting in a product with high diastereomeric excess.

Step 4: Reductive Deoxygenation

-

Reaction: The tertiary alcohol is converted to the final product, this compound, through a reductive deoxygenation process. This can be achieved via a two-step sequence: conversion of the alcohol to a halide (e.g., with thionyl chloride) followed by reduction.

-

Rationale: This final step removes the hydroxyl group and establishes the desired pentanamine structure. The stereochemistry at the two chiral centers is retained during this transformation.

Visualizing the Synthesis

The following diagram illustrates the key steps in the stereoselective synthesis of this compound.

Caption: Stereoselective synthesis of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 175591-22-7 | [1][2] |

| Molecular Formula | C₁₅H₂₅NO | [1] |

| Molecular Weight | 235.37 g/mol | [1] |

| Appearance | Oily residue (in some synthetic steps) | [5] |

| Storage | 10°C - 25°C | [1] |

Beyond an Intermediate: Emerging Pharmacological Interest

While the primary role of this compound is as a precursor to tapentadol, recent research has begun to explore its own potential biological activities.[3] Studies have investigated its potential as an allosteric modulator in various biological systems.[3] Furthermore, some derivatives of this compound have shown in vitro activity in inducing myeloid differentiation in human acute myeloid leukemia (AML) cells.[3] This emerging research suggests that the pharmacological profile of this intermediate may be more complex and interesting than previously assumed.

Conclusion

This compound stands as a testament to the intricate science and persistent innovation that underpins modern drug development. Its journey from being part of a challenging stereoisomeric mixture to a key target of highly stereoselective synthesis showcases the evolution of chemical manufacturing. As research continues to uncover its own potential pharmacological properties, this "intermediate" may yet reveal further significance in the field of medicinal chemistry.

References

- US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (n.d.).

-

From Morphine and Tramadol to the Discovery of Tapentadol | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tapentadol - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID 11253328 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 175591-22-7 Hydrochloride Salt CAS Number: 175591-17-0

Introduction

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral organic compound that serves as a critical intermediate in the stereospecific synthesis of Tapentadol.[1] Tapentadol is a potent, centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[2][3] This unique pharmacological profile makes Tapentadol effective in managing both nociceptive and neuropathic pain.[2][3] The precise stereochemistry of this compound is paramount, as it dictates the final stereoconfiguration of Tapentadol, which is essential for its therapeutic efficacy. This guide provides an in-depth overview of the synthesis, analytical characterization, and pharmacological relevance of this key intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H25NO | [4] |

| Molecular Weight | 235.37 g/mol | [4] |

| Boiling Point | 308.9 °C at 760 mmHg | [4] |

| Flash Point | 91.2 °C | [4] |

| Density | 0.927 g/cm³ | [4] |

| pKa | 9.46 ± 0.28 (Predicted) | [4] |

Stereospecific Synthesis

The synthesis of this compound with high stereochemical purity is a critical aspect of Tapentadol manufacturing. Several synthetic routes have been developed to achieve the desired (2R,3R) configuration. A common and effective method involves a multi-step process commencing with a Mannich reaction followed by a stereoselective Grignard reaction and subsequent reduction.

Synthetic Workflow Overview

Caption: Stereospecific synthesis workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone

-

To a stirred mixture of 1-(3-methoxyphenyl)-1-propanone (1 equivalent) in a suitable solvent such as 2-propanol, add dimethylamine hydrochloride (1 equivalent) and paraformaldehyde (1 equivalent).

-

Add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Cool the reaction mixture and partition between water and a non-polar organic solvent (e.g., toluene).

-

Separate the aqueous layer and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. The use of dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst generates the electrophilic Eschenmoser's salt in situ, which then reacts with the enol form of the ketone.

Step 2: Chiral Resolution of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone

-

Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).

-

Add a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, and stir the mixture.

-

The diastereomeric salt of the desired (S)-enantiomer will selectively precipitate.

-

Isolate the precipitate by filtration and wash with a cold solvent.

-

Liberate the free base of the (S)-enantiomer by treatment with a base.

Causality: Chiral resolution is a crucial step to separate the desired enantiomer from the racemic mixture. The formation of diastereomeric salts with a chiral acid allows for separation based on differences in their physical properties, such as solubility.

Step 3: Grignard Reaction to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

-

Prepare a Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution of the (S)-enantiomer from Step 2 in anhydrous THF to a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the ketone solution.

-

Allow the reaction to proceed at low temperature until completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired tertiary alcohol.

Causality: The Grignard reaction of the chiral ketone with ethylmagnesium bromide is highly stereoselective due to Cram's rule of asymmetric induction, leading to the preferential formation of the (2S,3R)-diastereomer.

Step 4: Reduction of the Tertiary Alcohol

-

The tertiary alcohol can be reduced to the final product via a two-step process involving activation of the hydroxyl group followed by hydrogenolysis.

-

Activation: React the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a good leaving group.

-

Hydrogenolysis: Subject the resulting mesylate to catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) under a hydrogen atmosphere.

-

Upon completion, filter the catalyst and concentrate the filtrate to obtain this compound.

Causality: The hydroxyl group is a poor leaving group and must be converted to a more labile group, such as a mesylate, to facilitate its removal. Catalytic hydrogenolysis is an effective method for the reductive cleavage of the carbon-oxygen bond.

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its use in the synthesis of Tapentadol. A robust analytical methodology is therefore essential.

Analytical Workflow

Caption: Analytical quality control workflow for the intermediate.

Recommended Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound and quantify the presence of any undesired stereoisomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent) |

| Mobile Phase | A mixture of n-hexane and isopropanol with a small percentage of a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Causality: Chiral HPLC is the gold standard for separating enantiomers. The polysaccharide-based stationary phase provides a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The basic modifier in the mobile phase helps to improve peak shape and resolution for basic analytes like amines.

Pharmacological Significance

The primary pharmacological significance of this compound lies in its role as the direct precursor to Tapentadol.[1] Studies on the metabolites of Tapentadol have shown that they are unlikely to contribute significantly to its overall analgesic effect.[7] By extension, it is highly probable that the precursor, this compound, does not possess significant intrinsic pharmacological activity at the relevant receptors. Its value is in its chemical structure, which, upon demethylation of the methoxy group to a hydroxyl group, yields the active pharmaceutical ingredient, Tapentadol.

The final demethylation step is a critical transformation that unmasks the phenolic hydroxyl group, which is crucial for the μ-opioid receptor agonist activity of Tapentadol.

Conclusion

This compound is a cornerstone in the synthesis of the important analgesic, Tapentadol. Its stereospecific synthesis and rigorous analytical control are paramount to ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of the key technical aspects of this intermediate, from its synthesis and characterization to its ultimate pharmacological relevance. For researchers and professionals in drug development, a thorough understanding of this precursor is essential for the successful and efficient production of Tapentadol.

References

- Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Arzneimittelforschung, 60(1), 31-38.

- Eureka. (n.d.). Method for preparing important intermediate of tapentadol hydrochloride analgesic.

-

GSRS. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)-. Retrieved from [Link]

-

SynZeal. (n.d.). Tapentadol EP Impurity E. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations Into the Drug-Drug Interaction Potential of Tapentadol in Human Liver Microsomes and Fresh Human Hepatocytes. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR CRYSTALLIZING TAPENTADOL INTERMEDIATE, TAPENTADOL INTERMEDIATE OF HIGH PURITY, METHOD OF MAKING TAPENTADOL AND TAPENT.

- Google Patents. (n.d.). Method for preparing tapentadol intermediate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Tapentadol: Unpacking the Role of Key Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

- Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Pain and Therapy, 12(3), 625-643.

- Tzschentke, T. M., et al. (2007). [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. Schmerz (Berlin, Germany), 21(5), 438–446.

-

World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

- Prommer, E. E. (2010). Tapentadol: an initial analysis. Journal of opioid management, 6(3), 223–226.

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. wjarr.com [wjarr.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. In vitro and in vivo characterization of tapentadol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Research Potential of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Technical Guide for Drug Discovery Professionals

Abstract

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a chiral pentanamine derivative, is principally recognized as the immediate precursor to the dual-action analgesic, tapentadol.[1] This pivotal role in the synthesis of a clinically significant therapeutic has, to a large extent, overshadowed the intrinsic research and therapeutic potential of the molecule itself. This technical guide aims to move beyond its established function as a synthetic intermediate and to provide a comprehensive exploration of its potential research applications. We will delve into its structural similarities to tapentadol to postulate its activity as a µ-opioid receptor modulator and a norepinephrine reuptake inhibitor. Furthermore, we will explore more speculative yet promising avenues of research, including its potential as an allosteric modulator and an agent for inducing myeloid differentiation. This document will provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals to investigate these underexplored facets of this compound, thereby unlocking its full scientific and therapeutic value.

Introduction: Beyond a Precursor

This compound (CAS: 175591-22-7) is a molecule of significant interest due to its critical role in the synthesis of tapentadol, a centrally acting analgesic.[1] Tapentadol's efficacy stems from a dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[2] Given the structural conservation between the precursor and the final active pharmaceutical ingredient, it is scientifically plausible that this compound possesses its own intrinsic biological activity. The key structural difference lies in the phenolic hydroxyl group of tapentadol, which is a methoxy group in the precursor.[3] This seemingly minor modification can have significant implications for receptor affinity and cellular activity, warranting a thorough investigation of the precursor's pharmacological profile.

This guide will provide the conceptual framework and detailed methodologies to explore three primary areas of research for this compound:

-

Opioid Receptor Modulation: Investigating its direct interaction with and functional activity at opioid receptors.

-

Norepinephrine Reuptake Inhibition: Assessing its potential to block the norepinephrine transporter.

-

Novel Therapeutic Avenues: Exploring its capacity as an allosteric modulator and as an inducer of myeloid differentiation.

By providing a roadmap for these investigations, we aim to empower researchers to uncover the untapped potential of this readily accessible molecule.

Potential as a µ-Opioid Receptor (MOR) Modulator

The structural analogy to tapentadol, a known MOR agonist, provides a strong rationale for investigating the opioid receptor activity of this compound.[4] The presence of the tertiary amine and the phenyl group are key pharmacophoric elements for opioid receptor binding.[5]

Experimental Workflow: Assessing MOR Interaction

A systematic approach is required to characterize the interaction of the compound with the µ-opioid receptor. This involves determining its binding affinity and its functional activity as an agonist, antagonist, or allosteric modulator.

Figure 1: Experimental workflow for assessing µ-opioid receptor interaction.

Detailed Experimental Protocols

This assay determines the affinity of the test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (HEK293-MOR).

-

Membrane Preparation:

-

Culture HEK293-MOR cells to confluency.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of various concentrations of this compound.

-

Add 50 µL of [3H]-DAMGO (a selective MOR agonist radioligand) at a final concentration of ~1 nM.

-

Add 100 µL of the membrane preparation (50-100 µg of protein).

-

For non-specific binding determination, add a high concentration of naloxone (10 µM).

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

This functional assay measures G-protein activation upon receptor agonism.

-

Protocol:

-

Pre-incubate the HEK293-MOR membranes with 10 µM GDP for 15 minutes on ice.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the pre-incubated membranes.

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and measure bound radioactivity as described for the radioligand binding assay.

-

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curve.

| Parameter | Description |

| Ki | Inhibitory constant, a measure of binding affinity. |

| IC50 | Half-maximal inhibitory concentration in the binding assay. |

| EC50 | Half-maximal effective concentration in a functional assay. |

| Emax | Maximum functional response elicited by the compound. |

Investigation of Norepinephrine Reuptake Inhibition

The NRI activity of tapentadol is a key contributor to its analgesic effect, particularly in neuropathic pain.[4] The structural similarity of its precursor warrants an investigation into its potential to inhibit the norepinephrine transporter (NET).

Experimental Workflow: Assessing NET Inhibition

A cell-based assay using a cell line endogenously expressing the NET is a robust method to determine the inhibitory potential of the compound.[7]

Figure 2: Experimental workflow for assessing norepinephrine transporter inhibition.

Detailed Experimental Protocol: [3H]-Norepinephrine Uptake Assay

-

Cell Line: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express the human NET.[8]

-

Protocol:

-

Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluency.

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or a known NET inhibitor (e.g., desipramine) for positive control.

-

Add [3H]-Norepinephrine to a final concentration of ~10 nM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold buffer.

-

Lyse the cells with 1% SDS.

-

Measure the radioactivity in the lysate using a scintillation counter.

-